Melting Point Differentiation: 6-Phenoxy vs. 4-Phenoxy Isomer and Impact on Solid-Phase Handling
The melting point of 6-phenoxynicotinaldehyde (100–102 °C per vendor certificate; 91–93 °C per literature recrystallized material) differs substantially from its 4-phenoxy positional isomer (74–75 °C) [1]. This ~25 °C difference reflects distinct crystal packing energies arising from the altered position of the phenoxy substituent on the pyridine ring. For procurement and formulation, the higher melting point of the 6-isomer translates to superior room-temperature solid stability, reduced risk of sintering during storage, and compatibility with higher-temperature reaction conditions without premature melting [2].
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 100–102 °C (vendor specification); 91–93 °C (recrystallized from methanol, literature) |
| Comparator Or Baseline | 4-Phenoxynicotinaldehyde: 74–75 °C (crystalline solid from synthesis) |
| Quantified Difference | ΔTₘ = 17–27 °C higher for the 6-isomer vs. the 4-isomer |
| Conditions | Vendor specification (Chemsrc, Thermo Fisher) and experimental recrystallization from MeOH (Yang et al., 2016) for 6-isomer; synthetic crystallization for 4-isomer (BenchChem) |
Why This Matters
A higher melting point directly improves ease of handling, long-term solid-state storage stability, and compatibility with elevated-temperature synthetic transformations, reducing procurement risk for laboratories requiring robust solid building blocks.
- [1] Chemsrc. 6-Phenoxynicotinaldehyde. Melting Point: 100–102 °C. https://m.chemsrc.com/en/cas/173282-69-4_402396.html View Source
- [2] Yang Y, Liu Y, Song H, Li Y, Wang Q. Bioorg. Med. Chem. 2016; 24: 391–402. Section 4.2.2: mp = 91–93 °C for recrystallized 6-phenoxynicotinaldehyde. View Source
